2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with 3,5-dichloroaniline in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction pathways, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide
- 2-(4-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide is unique due to the presence of both chlorine and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-4-10(16)2-3-14(9)21-8-15(20)19-13-6-11(17)5-12(18)7-13/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFLBUMAKSOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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